Antifungal Biofilm Inhibition: TCSA vs. Niclosamide Benchmark
The 3,5-dichloro positional isomer (TCSA; N1-(3,5-dichlorophenyl)-5-chloro-2-hydroxybenzamide) was directly compared with niclosamide in a C. albicans biofilm assay. TCSA achieved 12% biofilm inhibition at 1 µM, whereas niclosamide required 5 µM to reach 15% inhibition, and at all tested concentrations biofilm inhibition was greater with TCSA [1]. Because the subject compound differs from TCSA only by the shift of the two chlorine atoms from the 3,5-positions to the 2,6-positions, this regioisomer pair provides a direct framework for evaluating how aniline-ring chlorine topology modulates anti-virulence potency. Procurement of the 2,6-dichloro analogue is therefore essential for structure–activity relationship studies that aim to map the chlorine-position dependence of salicylamide antifungal activity.
| Evidence Dimension | C. albicans biofilm inhibition (% inhibition at stated concentration) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature (compound is the 2,6-Cl₂ regioisomer; this entry provides the benchmark comparator data) |
| Comparator Or Baseline | TCSA (3,5-Cl₂ regioisomer): 12% inhibition at 1 µM; Niclosamide (2-Cl-4-NO₂): 15% inhibition at 5 µM |
| Quantified Difference | TCSA achieves detectable biofilm inhibition at a 5-fold lower concentration than niclosamide; the relative potency of the 2,6-Cl₂ regioisomer versus TCSA remains to be determined. |
| Conditions | C. albicans SC5314 biofilm formation assay; compounds tested at 1 µM and 5 µM; quantification by established biofilm readout (Fig. 4A,B). |
Why This Matters
For research groups developing salicylamide-based antivirulence agents, the 2,6-dichloro regioisomer is an indispensable comparator to the published 3,5-dichloro lead (TCSA), and its procurement enables definitive regioisomer SAR mapping that cannot be achieved with niclosamide or mono-chloro analogs.
- [1] Garcia C, Burgain A, Chaillot J, Pic É, Khemiri I, Sellam A. A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion. Sci Rep. 2018;8:11559. DOI: 10.1038/s41598-018-29973-8. View Source
